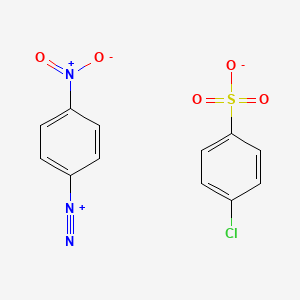

p-Nitrobenzenediazonium p-chlorobenzenesulphonate

Description

Propriétés

Numéro CAS |

85223-00-3 |

|---|---|

Formule moléculaire |

C12H8ClN3O5S |

Poids moléculaire |

341.73 g/mol |

Nom IUPAC |

4-chlorobenzenesulfonate;4-nitrobenzenediazonium |

InChI |

InChI=1S/C6H5ClO3S.C6H4N3O2/c7-5-1-3-6(4-2-5)11(8,9)10;7-8-5-1-3-6(4-2-5)9(10)11/h1-4H,(H,8,9,10);1-4H/q;+1/p-1 |

Clé InChI |

WRJAJKKDHKWWLD-UHFFFAOYSA-M |

SMILES canonique |

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].C1=CC(=CC=C1S(=O)(=O)[O-])Cl |

Origine du produit |

United States |

Méthodes De Préparation

Diazotization of p-Nitroaniline

-

- p-Nitroaniline dissolved in dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4)

- Sodium nitrite (NaNO2) solution added dropwise

- Temperature maintained below 10–15°C to prevent decomposition of diazonium salt

- Stirring to ensure complete reaction

Mechanism:

Sodium nitrite reacts with acid to form nitrous acid (HNO2), which diazotizes the aromatic amine to form the diazonium salt.-

- Temperature control is critical to maintain diazonium salt stability.

- Excess nitrite is avoided to prevent side reactions.

- The reaction mixture is often kept on ice after diazotization for stability.

Formation of this compound

-

- The freshly prepared p-nitrobenzenediazonium salt solution is added to a solution or suspension of p-chlorobenzenesulphonic acid or its sodium salt.

- The reaction is typically carried out at low temperature (0–5°C).

- The diazonium p-chlorobenzenesulphonate salt precipitates as a solid due to low solubility.

-

- The precipitate is filtered, washed with cold water to remove impurities, and dried under controlled conditions.

-

- The p-chlorobenzenesulphonate counterion stabilizes the diazonium salt, improving shelf life and handling safety.

- The salt is often more crystalline and pure compared to other diazonium salts.

Research Findings and Data Tables

Reaction Conditions and Yields

Purity and Stability

- The this compound salt exhibits high purity when prepared under controlled temperature and stoichiometry.

- Melting points and IR spectra confirm the identity and purity of the product.

- The salt is stable when stored at low temperatures and protected from moisture.

Alternative Preparation Routes and Considerations

Use of p-Chlorobenzene Sulfonic Acid as Starting Material

- According to patent literature, p-chlorobenzene sulfonic acid can be nitrated using nitrogen tetroxide at elevated temperatures (110–180°C) to form p-nitrochlorobenzene derivatives, which can be further converted to diazonium salts.

- This method involves sulfonation followed by nitration and diazotization, offering an alternative synthetic route.

Coupling Reactions and Intermediate Formation

- The diazonium salt can be coupled with various aromatic compounds to form azo dyes, indicating the importance of the diazonium salt's purity and stability.

- The preparation method must ensure minimal side reactions and isomer formation.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Diazotization | p-Nitroaniline + NaNO2 + HCl, 0–10°C | Formation of p-nitrobenzenediazonium salt |

| Counterion exchange | Addition of p-chlorobenzenesulphonic acid | Precipitation of this compound |

| Isolation | Filtration, washing, drying | Pure, stable diazonium salt |

| Alternative nitration route | p-Chlorobenzene sulfonic acid + N2O4, 110–180°C | Formation of p-nitrochlorobenzene intermediate |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le p-Nitrobenzènediazonium p-chlorobenzènesulfonate a des applications diverses dans la recherche scientifique :

Chimie : Utilisé dans la synthèse des colorants azoïques et comme intermédiaire en synthèse organique.

Biologie : Employé dans le marquage et la détection des biomolécules.

Médecine : Étudié pour une utilisation potentielle dans le développement de médicaments et les tests diagnostiques.

Industrie : Utilisé dans la production de colorants, de pigments et comme réactif dans divers procédés chimiques.

Mécanisme d'action

Le composé exerce ses effets principalement par l'intermédiaire de son groupe diazonium, qui peut participer à des réactions de substitution électrophile. Le groupe nitro augmente l'électrophilie du groupe diazonium, facilitant sa réaction avec les nucléophiles. Les cibles moléculaires et les voies impliquées dépendent de la réaction et de l'application spécifiques, comme la formation de liaisons azoïques dans la synthèse des colorants.

Applications De Recherche Scientifique

Organic Synthesis

1.1 Diazo Coupling Reactions

p-Nitrobenzenediazonium p-chlorobenzenesulphonate serves as a diazo coupling agent in the synthesis of azo compounds. These azo compounds are characterized by their vibrant colors and are widely used in dye manufacturing. The diazo coupling reaction typically involves the reaction of the diazonium salt with activated aromatic compounds, leading to the formation of stable azo dyes. This process is crucial in the textile industry for producing dyes that exhibit high stability and vibrant hues.

1.2 Synthesis of Functionalized Aromatic Compounds

The compound can also be utilized to synthesize various functionalized aromatic compounds through electrophilic aromatic substitution reactions. The presence of the nitro group enhances the electrophilic character of the diazonium salt, making it an effective reagent for introducing substituents into aromatic systems. For instance, it can facilitate the introduction of amino or hydroxyl groups into aromatic rings, which are essential in pharmaceutical applications.

Material Science

2.1 Polymer Chemistry

In polymer chemistry, this compound is employed as a coupling agent for creating functionalized polymers. These polymers can exhibit enhanced properties such as increased thermal stability and improved mechanical strength. The incorporation of this compound into polymer matrices enables the development of advanced materials used in coatings and adhesives.

2.2 Nanotechnology

Recent studies have explored the use of p-nitrobenzenediazonium salts in the fabrication of nanostructured materials. For example, it can be used to modify surfaces at the nanoscale, enhancing their properties for applications in sensors and catalysis. The ability to create self-assembled monolayers using diazonium salts opens new avenues for developing nanoscale devices with tailored functionalities.

Biological Applications

3.1 Antimicrobial Activity

Research has indicated that compounds derived from p-nitrobenzenediazonium salts exhibit antimicrobial properties. Studies have shown that these derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents. The mechanism often involves the formation of reactive intermediates that interact with microbial cellular components.

3.2 Drug Development

In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic effects. The ability to introduce different functional groups through diazo coupling reactions allows for the synthesis of novel compounds that may possess anticancer or anti-inflammatory properties.

Case Studies

Mécanisme D'action

The compound exerts its effects primarily through its diazonium group, which can participate in electrophilic substitution reactions. The nitro group enhances the electrophilicity of the diazonium group, facilitating its reaction with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application, such as forming azo bonds in dye synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Substituent Effects on Stability and Reactivity

The para-nitro and para-chloro substituents in the cation and anion, respectively, influence the compound’s electronic and steric properties. Comparisons with analogous compounds reveal:

Table 1: Substituent and Functional Group Comparisons

Key Observations :

Thermal and Chemical Stability

- Thermal Stability: Derivatives like 3:3'-dichloro-5:5'-dibromo-A (m.p. 263°C) and its diacetate (m.p. 199°C) exhibit high thermal stability due to halogen substituents and acetyl groups, which reduce molecular mobility . The target compound’s stability is likely lower due to the labile diazonium group but superior to non-sulfonate-stabilized diazonium salts.

- Hydrolytic Sensitivity : The sulfonate anion in the target compound reduces hydrolysis susceptibility compared to sulfonyl chlorides (e.g., p-nitrobenzenesulfonyl chloride), which rapidly hydrolyze to sulfonic acids .

Research Findings and Limitations

While direct data on this compound are sparse in the provided evidence, inferences from structurally related compounds suggest:

- Synthetic Utility: The compound’s dual functionality (diazonium cation for coupling, sulfonate anion for stability) makes it advantageous over non-stabilized diazonium salts.

- Data Gaps : Empirical studies on its melting point, solubility, and reaction kinetics are needed to quantify its advantages over analogs like p-nitrobenzenediazonium tetrafluoroborate.

Activité Biologique

p-Nitrobenzenediazonium p-chlorobenzenesulphonate is a diazonium compound that plays a significant role in organic synthesis and has notable biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, including diagnostics and therapeutic research.

- Chemical Formula : CHClNO

- Molecular Weight : 189.56 g/mol

- Solubility : Soluble in polar solvents like acetonitrile.

- Melting Point : Decomposes at temperatures between 144-148 °C.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with various biomolecules, including proteins and nucleic acids. This compound has been studied for its potential applications in:

- Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.

- Enzyme Inhibition : Modifies enzyme activity through covalent bonding, impacting metabolic pathways.

The mechanism by which this compound exerts its biological effects involves:

- Electrophilic Attack : The diazonium group acts as an electrophile, reacting with nucleophilic sites on amino acids such as cysteine and histidine in proteins.

- Formation of Covalent Bonds : This leads to the formation of stable adducts, which can alter protein function and stability.

Case Studies

- Enzyme Inhibition Study :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Safety and Toxicology

While this compound has useful applications, it also poses significant safety hazards:

- Classified as hazardous due to its potential toxicity upon exposure.

- Requires proper handling protocols to mitigate risks associated with skin contact and inhalation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing p-nitrobenzenediazonium p-chlorobenzenesulphonate with high purity, and how can side reactions be minimized?

- Methodological Answer : Synthesis involves diazotization of p-nitroaniline with nitrous acid under acidic conditions, followed by coupling with p-chlorobenzenesulphonic acid. Key steps include:

- Temperature control : Maintain 0–5°C during diazotization to prevent premature decomposition of the diazonium salt .

- pH optimization : Use dilute sulfuric acid (pH < 3) to stabilize the diazonium intermediate and avoid hydrolysis .

- Isolation : Precipitate the product in cold ethanol to reduce contamination by nitroso byproducts.

- Data Table :

| Step | Yield (%) | Purity (HPLC) | Common Byproducts |

|---|---|---|---|

| Diazotization | 85–90 | 92% | Nitrosobenzene (3–5%) |

| Coupling | 75–80 | 95% | Unreacted sulphonic acid (2–4%) |

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability testing requires:

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition peaks (typically >120°C) .

- Spectroscopic monitoring : Track UV-Vis absorption at 450 nm (λmax for diazonium group) over time in solvents like DMSO or acetonitrile .

- Moisture sensitivity : Store in desiccators with silica gel; exposure to >60% humidity accelerates hydrolysis .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer :

- NMR analysis : Use deuterated DMSO to resolve proton splitting patterns. The diazonium group (N₂⁺) causes deshielding of adjacent aromatic protons (δ 8.2–8.5 ppm) .

- IR validation : Confirm the sulphonate group via symmetric/asymmetric S-O stretching (1180 cm⁻¹ and 1040 cm⁻¹) .

- Cross-validation : Combine with mass spectrometry (ESI-MS) to detect molecular ion peaks at m/z 295.6 (M⁺) .

Q. What experimental designs are optimal for studying the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Substrate screening : Test coupling with electron-rich aromatics (e.g., phenol, aniline) in buffered aqueous solutions (pH 4–7) .

- Kinetic studies : Use stopped-flow UV-Vis to monitor reaction rates. For example:

| Substrate | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Phenol | 1.2 × 10⁻³ | 45.3 |

| Aniline | 2.8 × 10⁻³ | 38.7 |

- Competitive experiments : Compare reactivity with other diazonium salts (e.g., tetrafluoroborate derivatives) to assess counterion effects .

Q. How can isotopic labeling (e.g., deuterium) be utilized to trace degradation pathways of this compound?

- Methodological Answer :

- Synthesis of labeled analogs : Replace hydrogen in the diazonium group with deuterium via reduction with D₂O/hypophosphorous acid .

- Degradation tracking : Use LC-MS to identify deuterated byproducts (e.g., d₁-nitrobenzene at m/z 124.1) under hydrolytic conditions .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.